3-O-Coumaroylarjunolic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related coumarin derivatives often involves condensation reactions, utilizing precursors like coumaric acid and various aldehydes or ketones. For instance, coumarin-3-carboxylic acids can be synthesized through Knoevenagel condensation of Meldrum's acid with ortho-hydroxyaryl aldehydes or ketones, highlighting a common approach in synthesizing coumarin derivatives (Song et al., 2003).

Molecular Structure Analysis

Molecular structure analysis of coumarin derivatives is crucial for understanding their reactivity and biological activity. Techniques such as NMR spectroscopy, X-ray diffraction, and mass spectrometry are commonly employed to elucidate the structures of these compounds. For instance, the structural characterization of coumarin derivatives provides insights into their molecular configurations, which are essential for their chemical and biological functions.

Chemical Reactions and Properties

Coumarin derivatives engage in various chemical reactions, including hydroxylation, esterification, and cyclization. These reactions are often catalyzed by enzymes or chemical catalysts, leading to the formation of complex structures with diverse biological activities. For example, hydroxylation reactions can significantly alter the chemical properties of coumarin derivatives, affecting their solubility, reactivity, and biological activity (Manevich et al., 1997).

Physical Properties Analysis

The physical properties of coumarin derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures. These properties are critical for their applications in various fields, including pharmaceuticals, materials science, and agriculture. For example, the solubility of homo-polymers derived from coumaric acid derivatives varies with the position and number of hydroxyl groups, affecting their application potential (Thi et al., 2008).

Wissenschaftliche Forschungsanwendungen

Inhibition of Adipogenesis in 3T3-L1 Adipocytes : O-coumaric acid, a related compound, demonstrated significant inhibition of intracellular triglyceride accumulation and glycerol-3-phosphate dehydrogenase activity in 3T3-L1 adipocytes, indicating its potential in treating metabolic syndrome (Hsu & Yen, 2007).

Breast Cancer Stem Cell Formation Inhibition : 3-O-p-coumaroyltormentic acid isolated from Aronia extracts inhibited breast cancer cell proliferation and mammosphere formation, suggesting its use in breast cancer therapy (Choi et al., 2018).

Detector for Hydroxyl Radicals : Coumarin-3-carboxylic acid (3-CCA), a structurally related compound, was used as a detector for hydroxyl radicals in aqueous solutions, indicating its potential for real-time measurement of reactive oxygen species (Manevich et al., 1997).

Pancreatic Lipase Inhibition : A compound structurally related to 3-O-Coumaroylarjunolic acid, 3-O-trans-p-coumaroyl actinidic acid, isolated from Actinidia arguta, showed significant inhibitory activity on pancreatic lipase, suggesting its potential in the treatment of obesity-related diseases (Jang et al., 2008).

Spasmolytic Activity : In a study of compounds from Psidium guajava leaves, a related compound, guavacoumaric acid, demonstrated dose-dependent spasmolytic activity in rabbit jejunum preparations (Begum et al., 2002).

Radiation Therapy Dosimeter : Coumarin-3-carboxylic acid in aqueous solutions was investigated as a potential dosimeter for radiation therapy applications, showing promise for quantitative, sensitive, and specific detection (Collins et al., 1994).

Role in Lignin Biosynthesis : A study on the suppression of p-Coumaroyl-CoA 3′-hydroxylase in hybrid poplar impacted lignin deposition and soluble secondary metabolism, indicating the importance of compounds like 3-O-Coumaroylarjunolic acid in lignin biosynthesis (Coleman et al., 2008).

Wirkmechanismus

Target of Action

It is known to be cytotoxic to cancer cells , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It has been shown to induce apoptotic cell death in human leukemia cells . Apoptosis is a form of programmed cell death that is often dysregulated in cancer cells. By inducing apoptosis, 3-O-Coumaroylarjunolic acid may inhibit the growth and survival of cancer cells.

Biochemical Pathways

These could include the intrinsic and extrinsic apoptosis pathways, which involve a variety of proteins including caspases, Bcl-2 family proteins, and death receptors .

Result of Action

The primary known effect of 3-O-Coumaroylarjunolic acid is the induction of apoptotic cell death in human leukemia cells . This suggests that it may have potential as a therapeutic agent for leukemia and possibly other types of cancer.

Action Environment

Like all chemical compounds, its stability, solubility, and bioactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

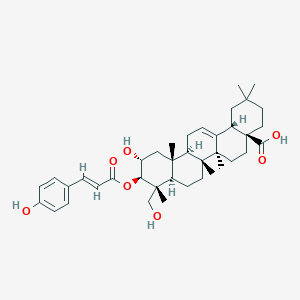

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-34(2)17-19-39(33(44)45)20-18-37(5)26(27(39)21-34)12-13-30-35(3)22-28(42)32(36(4,23-40)29(35)15-16-38(30,37)6)46-31(43)14-9-24-7-10-25(41)11-8-24/h7-12,14,27-30,32,40-42H,13,15-23H2,1-6H3,(H,44,45)/b14-9+/t27-,28+,29+,30+,32-,35-,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHQMVKMQGQHJQ-YTYGKHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Coumaroylarjunolic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.